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Abstract
Pymetrozine is a selective insecticide belonging to the pyridine azomethine chemical class,

primarily used to control sap-sucking insects like aphids and whiteflies.[1][2] Its unique mode of

action, which involves the disruption of insect feeding behavior rather than direct neurotoxicity,

distinguishes it from many other insecticides.[3][4][5] This document provides a comprehensive

overview of the toxicological profile and safety assessment of Pymetrozine, intended for an

audience of researchers and professionals in toxicology and drug development. It details its

mechanism of action, toxicokinetics, and the full spectrum of its toxicological endpoints,

including acute, subchronic, chronic, genetic, carcinogenic, reproductive, and developmental

effects. All quantitative data are summarized in structured tables, and key experimental

protocols and pathways are visualized to facilitate a deeper understanding of its biological

interactions.

Mechanism of Action
Pymetrozine's insecticidal activity stems from its novel and highly selective mode of action. It

does not cause immediate paralysis or death but rapidly and irreversibly inhibits the feeding

behavior of target insects.[3][4]

Primary Target: The primary site of action for Pymetrozine is the chordotonal organs, which

are mechanoreceptors in insects responsible for sensing vibrations, gravity, and movement.[6]
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[7][8]

Molecular Interaction: Pymetrozine acts as a modulator of Transient Receptor Potential

Vanilloid (TRPV) channels within the sensory neurons of these chordotonal organs.[1][2] The

binding of Pymetrozine to these ion channels disrupts normal neuronal signaling, leading to a

loss of stimulus-related responses.[1][8] This interference with the sensory feedback required

for stylet insertion and phloem feeding causes the insect to cease feeding, ultimately leading to

starvation.[4]
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Caption: Mechanism of action of Pymetrozine in insects.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 16 Tech Support

https://www.benchchem.com/product/b8781542?utm_src=pdf-body-img
https://www.benchchem.com/product/b8781542?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8781542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion
Studies in laboratory animals, primarily rats, have elucidated the toxicokinetic profile of

Pymetrozine.

Absorption: Pymetrozine is rapidly and extensively absorbed following oral administration in

rats, with >80% absorption at doses of 0.5 and 100 mg/kg body weight.[9] Peak blood

concentrations are reached within 15 minutes to 4 hours.[9] Dermal absorption is minimal.[3]

Distribution: Once absorbed, Pymetrozine is widely distributed throughout the body, with the

highest concentrations found in the liver and kidneys.[9]

Metabolism: Absorbed Pymetrozine undergoes extensive metabolism.[9] The parent

compound accounts for only about 10% of the excreted radiolabel.[9][10] Major metabolic

pathways include oxidation of the triazine-methyl group and cleavage between the triazine

and pyridine rings.[10]

Excretion: The elimination of Pymetrozine and its metabolites is rapid, primarily occurring

via urine (50-75% within 24 hours).[9] At higher doses (100 mg/kg bw), there is evidence of

saturation of elimination pathways.[9]

Toxicological Profile
A comprehensive battery of toxicological studies has been conducted to characterize the

potential hazards of Pymetrozine to mammals.

Acute Toxicity
Pymetrozine exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.[9]

[11] It is classified as Toxicity Category IV for oral and inhalation toxicity and Category III for

dermal toxicity and primary eye irritation by the U.S. EPA.[11][12] It is not a skin irritant but is

considered a weak skin sensitizer.[9][12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 16 Tech Support

https://www.benchchem.com/product/b8781542?utm_src=pdf-body
https://www.benchchem.com/product/b8781542?utm_src=pdf-body
https://www.nib.si/eng/images/stories/novice/bacterial.pdf
https://www.nib.si/eng/images/stories/novice/bacterial.pdf
https://catalog.labcorp.com/crop-chemical/oecd-420-ocspp-870-1100-acute-oral-toxicity-fixed-dose-procedure
https://www.benchchem.com/product/b8781542?utm_src=pdf-body
https://www.nib.si/eng/images/stories/novice/bacterial.pdf
https://www.benchchem.com/product/b8781542?utm_src=pdf-body
https://www.nib.si/eng/images/stories/novice/bacterial.pdf
https://www.nib.si/eng/images/stories/novice/bacterial.pdf
https://www.slideshare.net/slideshow/acute-dermal-toxicity402/81654060
https://www.slideshare.net/slideshow/acute-dermal-toxicity402/81654060
https://www.benchchem.com/product/b8781542?utm_src=pdf-body
https://www.nib.si/eng/images/stories/novice/bacterial.pdf
https://www.nib.si/eng/images/stories/novice/bacterial.pdf
https://www.benchchem.com/product/b8781542?utm_src=pdf-body
https://www.benchchem.com/product/b8781542?utm_src=pdf-body
https://www.nib.si/eng/images/stories/novice/bacterial.pdf
https://www.analytice.com/en/oecd-no-403-acute-inhalation-test/
https://www.analytice.com/en/oecd-no-403-acute-inhalation-test/
https://www.ivami.com/en/biological-evaluation-of-medical-devices-medical-devices/7508-420-acute-oral-toxicity-test-fixed-dose-procedure-oecd-420-2001-guidance
https://www.nib.si/eng/images/stories/novice/bacterial.pdf
https://www.ivami.com/en/biological-evaluation-of-medical-devices-medical-devices/7508-420-acute-oral-toxicity-test-fixed-dose-procedure-oecd-420-2001-guidance
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8781542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endpoint Species Route Value Reference

LD₅₀ Rat Oral 5820 mg/kg bw [1][9]

LD₅₀ Rat Dermal >2000 mg/kg bw [1][9]

LC₅₀ Rat Inhalation (4h) >1.8 mg/L air [9]

Table 1: Acute Toxicity of Pymetrozine.

Subchronic and Chronic Toxicity
Repeated-dose studies have identified the liver as a primary target organ in mice, rats, and

dogs, with effects including increased weight, hepatocellular hypertrophy, and necrosis.[9]

Other target organs at high doses include the spleen, thymus, kidneys, and thyroid.[13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 16 Tech Support

https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecd_gl420.pdf
https://www.nib.si/eng/images/stories/novice/bacterial.pdf
https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecd_gl420.pdf
https://www.nib.si/eng/images/stories/novice/bacterial.pdf
https://www.nib.si/eng/images/stories/novice/bacterial.pdf
https://www.benchchem.com/product/b8781542?utm_src=pdf-body
https://www.nib.si/eng/images/stories/novice/bacterial.pdf
https://www.oecd.org/en/publications/test-no-403-acute-inhalation-toxicity_9789264070608-en.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8781542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study

Duration
Species NOAEL LOAEL

Key Effects

at LOAEL
Reference

28-Day Rat 10 mg/kg/day
100

mg/kg/day

Thymic

atrophy,

splenic

hyperplasia

[9]

90-Day Dog
3.1

mg/kg/day
-

Overall

NOAEL for

hematology,

liver, thymus,

testis effects

[9]

1-Year Dog
3.1

mg/kg/day
-

Overall

NOAEL for

hematology,

liver, thymus,

testis effects

[9]

2-Year Rat
3.7

mg/kg/day
39 mg/kg/day

Altered organ

weights, liver

cell foci,

thyroid

hyperplasia

[9]

78-Week Mouse 11 mg/kg/day
243

mg/kg/day

Liver

hypertrophy,

splenic

haemosidero

sis

[9]

Table 2: No-Observed-Adverse-Effect Levels (NOAELs) from Repeated-Dose Toxicity Studies.

Genotoxicity
Pymetrozine has been tested in a comprehensive range of in vitro (e.g., Ames test,

chromosomal aberration) and in vivo (e.g., micronucleus test) assays. The consensus from

regulatory reviews is that Pymetrozine is unlikely to be genotoxic.[9][14] However, some in
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vitro studies on human peripheral lymphocytes have suggested a potential for genotoxic and

cytotoxic effects at certain concentrations, indicating a need for further investigation.[15][16]

Carcinogenicity
Long-term carcinogenicity studies have been conducted in both rats and mice.

Mice: Pymetrozine increased the incidence of hepatocellular adenomas and carcinomas in

both sexes at high doses (≥2000 ppm).[9]

Rats: An increased incidence of hepatocellular adenomas was observed in female rats at the

highest dose tested (3000 ppm).[9]

The U.S. EPA has classified Pymetrozine as a "possible human carcinogen."[1][3] However,

given the lack of genotoxic potential, it is concluded that Pymetrozine is unlikely to pose a

carcinogenic risk to humans from dietary exposure at relevant levels.[9]

Species

NOAEL

(Carcinogenicity

)

LOAEL

(Carcinogenicity

)

Tumor Findings Reference

Mouse
11 mg/kg/day

(100 ppm)

243 mg/kg/day

(2000 ppm)

Hepatocellular

adenomas/carcin

omas

[9]

Rat
47 mg/kg/day

(1000 ppm)

154 mg/kg/day

(3000 ppm)

Hepatocellular

adenomas

(females)

[9]

Table 3: Carcinogenicity of Pymetrozine.

Reproductive and Developmental Toxicity
Pymetrozine has been evaluated for its potential to cause reproductive and developmental

effects.

Reproductive Toxicity: In a two-generation study in rats, no adverse effects on reproduction

were observed up to the highest dose tested. The NOAEL for reproductive effects was 127
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mg/kg/day.[9][12]

Developmental Toxicity: Developmental effects, such as an increased incidence of skeletal

anomalies, have been observed in both rats and rabbits.[12] However, these effects typically

occurred at dose levels that also produced maternal toxicity (e.g., reduced body weight gain

and food consumption).[9][12] Therefore, there was no evidence of increased susceptibility

of the fetus.[17]

Study Type Species
Maternal

NOAEL

Developmen

tal NOAEL

Key

Developmen

tal Effects

Reference

Development

al
Rat 30 mg/kg/day

100

mg/kg/day

Increased

skeletal

anomalies at

300

mg/kg/day

[12]

Development

al
Rabbit 10 mg/kg/day 10 mg/kg/day

Increased

13th ribs,

reduced

pubis at 75

mg/kg/day

[9]

2-Generation Rat
14-16

mg/kg/day

14-16

mg/kg/day

Decreased

pup weight,

delayed eye

opening at

137-152

mg/kg/day

[12]

Table 4: Reproductive and Developmental Toxicity of Pymetrozine.

Neurotoxicity
Acute and subchronic neurotoxicity studies in rats have been conducted. In an acute study,

transient decreases in body temperature and activity were noted at the lowest dose tested (125

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 16 Tech Support

https://www.nib.si/eng/images/stories/novice/bacterial.pdf
https://www.ivami.com/en/biological-evaluation-of-medical-devices-medical-devices/7508-420-acute-oral-toxicity-test-fixed-dose-procedure-oecd-420-2001-guidance
https://www.ivami.com/en/biological-evaluation-of-medical-devices-medical-devices/7508-420-acute-oral-toxicity-test-fixed-dose-procedure-oecd-420-2001-guidance
https://www.nib.si/eng/images/stories/novice/bacterial.pdf
https://www.ivami.com/en/biological-evaluation-of-medical-devices-medical-devices/7508-420-acute-oral-toxicity-test-fixed-dose-procedure-oecd-420-2001-guidance
https://catalog.labcorp.com/crop-chemical/oecd-453-ocspp-870-4300-combined-chronic-toxicity-carcinogenicity-studies
https://www.ivami.com/en/biological-evaluation-of-medical-devices-medical-devices/7508-420-acute-oral-toxicity-test-fixed-dose-procedure-oecd-420-2001-guidance
https://www.nib.si/eng/images/stories/novice/bacterial.pdf
https://www.ivami.com/en/biological-evaluation-of-medical-devices-medical-devices/7508-420-acute-oral-toxicity-test-fixed-dose-procedure-oecd-420-2001-guidance
https://www.benchchem.com/product/b8781542?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8781542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


mg/kg), with a NOAEL not being established.[9][12] A 90-day subchronic neurotoxicity study

established a NOAEL of 68 mg/kg/day, based on altered behaviors at higher doses.[9]

Ecotoxicological Profile
Pymetrozine generally shows low toxicity to non-target terrestrial and aquatic vertebrates.

Birds: Low acute oral toxicity (LD₅₀ >2000 mg/kg for Bobwhite quail).[1]

Aquatic Organisms: Low toxicity to fish (LC₅₀ >100 mg/L for Rainbow trout).[1] However, it

can be highly toxic to some aquatic invertebrates, such as the crayfish Procambarus clarkii

(96h LC₅₀ = 0.479 mg/L).[18] One of its photolysis products, 3-pyridinecarboxaldehyde (3-

PCA), has been shown to cause developmental toxicity in zebrafish.[1]

Bees: Low acute toxicity to honeybees.[13]

Safety Assessment and Acceptable Intake
Based on the complete toxicological database, regulatory bodies have established health-

based guidance values for Pymetrozine.

Acceptable Daily Intake (ADI): The Joint FAO/WHO Meeting on Pesticide Residues (JMPR)

established an ADI of 0-0.03 mg/kg bw. This was based on the overall NOAEL of 3.1 mg/kg

bw/day from the 90-day and 1-year dog studies, to which a 100-fold safety factor was

applied.[9]

Acute Reference Dose (ARfD): The JMPR established an ARfD of 0.1 mg/kg bw. This was

based on the NOAEL of 10 mg/kg bw/day from the rabbit developmental toxicity study, using

a 100-fold safety factor.[9]

Experimental Protocols
The toxicological evaluation of Pymetrozine was conducted following internationally

recognized guidelines, primarily those from the Organisation for Economic Co-operation and

Development (OECD), and under Good Laboratory Practice (GLP) standards.[9]

Acute Oral Toxicity (Fixed Dose Procedure - OECD 420)
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This method is used to assess the acute toxic effects of a substance following a single oral

dose.[1]

Principle: The test avoids using death as an endpoint, relying instead on the observation of

clear signs of toxicity at one of several fixed dose levels (5, 50, 300, 2000 mg/kg).[1][12]

Procedure:

Sighting Study: A single animal (typically a female rat) is dosed at a starting level (e.g.,

300 mg/kg) to determine the appropriate starting dose for the main study.[1][12]

Main Study: A group of 5 animals of a single sex is dosed at the selected starting level.[12]

Observation: Depending on the presence or absence of toxicity or mortality, further groups

may be dosed at higher or lower fixed doses until the dose causing evident toxicity is

identified.[1] Animals are observed for at least 14 days for signs of toxicity.[12]

Endpoint: The result allows for classification of the substance according to the Globally

Harmonised System (GHS).[12]

Chronic Toxicity Study (OECD 452)
This study is designed to characterize the toxicological profile of a substance following

prolonged and repeated exposure.[19]

Principle: To determine the No-Observed-Adverse-Effect-Level (NOAEL) and identify target

organs from long-term exposure, typically over 12 months.[19][20]

Procedure:

Animals: Typically conducted in two species, often rodents (e.g., rats, at least 20 per sex

per group) and a non-rodent (e.g., dogs).[19][21]

Dosing: The test substance is administered daily, usually in the diet or by gavage, at a

minimum of three dose levels plus a control group.[19][20]

Observations: Animals are monitored throughout the study for clinical signs of toxicity,

body weight changes, and food/water consumption.[20]
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Analysis: Periodic hematology, clinical chemistry, and urinalysis are performed.[19][21] At

the end of the study, a full necropsy and histopathological examination of organs and

tissues are conducted.[19]
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Caption: Generalized workflow for a chronic toxicity study (OECD 452).
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Bacterial Reverse Mutation (Ames) Test (OECD 471)
This in vitro assay is used to detect gene mutations.[9]

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with

pre-existing mutations that render them unable to synthesize an essential amino acid (e.g.,

histidine).[9][22] A positive result is recorded if the test substance causes a reverse mutation,

allowing the bacteria to grow on an amino acid-deficient medium.[9][22]

Procedure:

Exposure: Bacteria are exposed to the test substance at various concentrations, both with

and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic

mammalian metabolism.[22][23]

Incubation: The treated bacteria are plated on a minimal agar medium.

Scoring: After incubation, the number of revertant colonies is counted and compared to the

negative (solvent) control. A significant, dose-related increase in revertant colonies

indicates a mutagenic potential.[23]

Two-Generation Reproduction Toxicity Study (OECD
416)
This study assesses effects on male and female reproductive performance and on the

offspring.[24][25]

Principle: To evaluate effects on gonadal function, mating, conception, gestation, parturition,

lactation, and offspring viability and growth over two generations.[26]

Procedure:

P Generation: Young adult male and female animals (usually rats) are dosed with the test

substance at three levels plus a control. Dosing continues through a pre-mating period,

mating, gestation, and lactation.[27]
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F1 Generation: Offspring from the P generation are selected to become the parents of the

next generation. They are dosed with the test substance from weaning through adulthood,

mating, and production of the F2 generation.[27]

Endpoints: Comprehensive evaluation includes mating and fertility indices, litter size, pup

survival, growth, sexual maturation, and histopathology of reproductive organs for the P

and F1 adults.[24] The study determines NOAELs for parental, reproductive, and offspring

toxicity.[24]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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